
(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride is a chemical compound with the molecular formula C8H21ClN2 and a molecular weight of 180.72 g/mol . It is primarily used for research purposes and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride involves the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone . The reaction is carried out in a dihydrogen chloride solution, which helps in the formation of the hydrochloride salt. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves using industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride include:
N-methylbis(3-aminopropyl)amine: A compound with similar structural features but different functional groups.
3-Dimethylaminopropyl chloride hydrochloride: Another amine compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H21ClN2 |
|---|---|
Molecular Weight |
180.72 g/mol |
IUPAC Name |
N'-methyl-N'-(2-methylpropyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C8H20N2.ClH/c1-8(2)7-10(3)6-4-5-9;/h8H,4-7,9H2,1-3H3;1H |
InChI Key |
SYFFNAICQTYNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




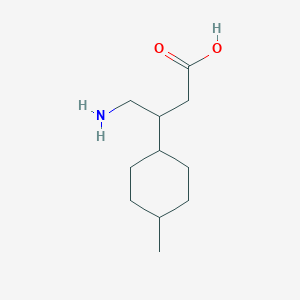
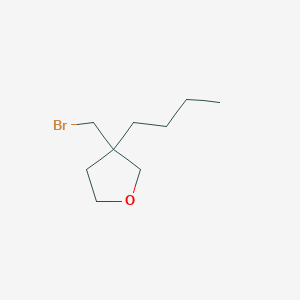

![5-(Ethoxycarbonyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13216307.png)
![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B13216308.png)
![(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13216316.png)

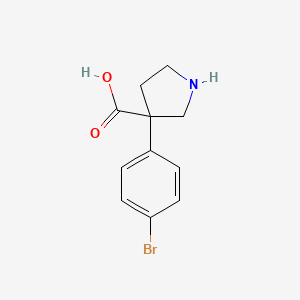

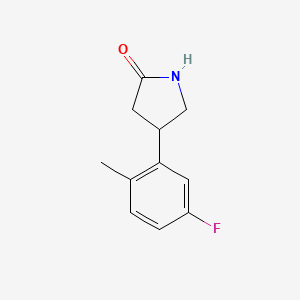
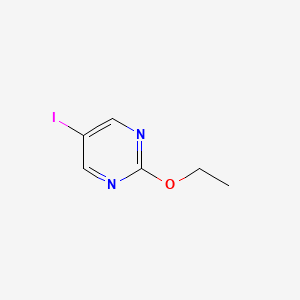
![1-Oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13216365.png)
